molecular formula C14H12O2 B3115752 3-Methyl-5-phenylbenzoic acid CAS No. 211042-54-5

3-Methyl-5-phenylbenzoic acid

Cat. No.: B3115752
CAS No.: 211042-54-5
M. Wt: 212.24 g/mol
InChI Key: DRHBXDIFBLUNPI-UHFFFAOYSA-N
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Description

Future Directions

3-Methyl-5-phenylbenzoic acid, due to its unique structure, has potential for various applications in scientific research, including drug synthesis, material science, and organic chemistry investigations. Future research could explore these applications further, potentially leading to new discoveries and advancements in these fields .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction is carried out in reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through recrystallization or distillation to achieve the required purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-phenylbenzoic acid is unique due to the presence of both a methyl group and a phenyl group on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

3-methyl-5-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHBXDIFBLUNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-cyano-5-phenyltoluene (5.06 g; 26 mmol) and potassium hydroxide (2.94 g; 52 mmol) in methanol (40 ml) and water (60 ml) was refluxed for 24 hours. After evaporation of the methanol and filtration of the unsoluble material, the mixture was acidified to pH 2 with 6N HCl. The resulting precipitate was filtered, washed with water and dried to give 3-methyl-5-phenylbenzoic acid. Yield=65%.
Name
3-cyano-5-phenyltoluene
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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